Sulisobenzone

Catalog No.
S599493
CAS No.
4065-45-6
M.F
C14H12O6S
M. Wt
308.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulisobenzone

CAS Number

4065-45-6

Product Name

Sulisobenzone

IUPAC Name

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid

Molecular Formula

C14H12O6S

Molecular Weight

308.31 g/mol

InChI

InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)

InChI Key

CXVGEDCSTKKODG-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 2.5X10+5 mg/L at 25 °C
1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate.

Synonyms

2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, 5-benzoyl-4-hydroxy-2-methoxybenzene sulfonic acid, benzophenone-4, BP-4 benzophenone, sulisobenzone, sulisobenzone, monosodium salt, Uval

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O

The exact mass of the compound Sulisobenzone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 microgram/ml0.81 min water, 2.5x10+5 mg/l at 25 °c1 g dissolves in 2 ml methanol, 3.3 ml ethanol, 4 ml water, 100 ml ethyl acetate.. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Sulisobenzone (Benzophenone-4, CAS: 4065-45-6) is a highly water-soluble, broad-spectrum ultraviolet (UVA/UVB) filter and photostabilizer belonging to the sulfonated benzophenone class [1]. Characterized by its core 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid structure, it exhibits primary UV absorption maxima at 285 nm and 320–325 nm. Unlike lipophilic UV filters, the presence of the sulfonic acid moiety imparts exceptional aqueous solubility (approximately 250 g/L), making it a critical procurement choice for clear aqueous gels, shampoos, and water-based sprays [1]. In industrial and cosmetic applications, it functions not only as an active UV absorber but also as a structural photostabilizer, preventing the UV-induced degradation of polyacrylic acid-based polymers, dyes, and active ingredients [2].

Substituting Sulisobenzone with non-sulfonated analogs like Benzophenone-3 (Oxybenzone) or pre-neutralized salts like Benzophenone-5 fundamentally alters formulation thermodynamics and phase compatibility. Benzophenone-3 is highly lipophilic and practically insoluble in water, requiring heavy emulsification or lipid phases that destroy the optical clarity and rheology of aqueous gels and sprays [1]. Conversely, substituting with Benzophenone-5 (the sodium salt) eliminates the formulator's ability to control the counter-ion and in situ neutralization process. Because Benzophenone-4 is a free sulfonic acid (pH < 2.5 in a 1% solution), it allows manufacturers to neutralize it dynamically using specific bases (e.g., triethanolamine or NaOH) to hit precise pH targets and optimize polymer viscosity—a flexibility lost when procuring pre-neutralized generic salts .

Aqueous Solubility for Clear Formulations (Benzophenone-4 vs Benzophenone-3)

The sulfonic acid group on Sulisobenzone drives its high water solubility, differentiating it from standard lipophilic benzophenones. While Benzophenone-3 is practically insoluble in water, Sulisobenzone achieves a solubility of approximately 1 g per 4 mL (250 mg/mL) [1]. This quantitative advantage allows it to be incorporated directly into aqueous phases without the need for complex lipid emulsifiers, preserving the optical clarity of clear gels and water-based sprays.

Evidence DimensionAqueous Solubility
Target Compound Data~250 mg/mL (1 g / 4 mL)
Comparator Or BaselineBenzophenone-3 (Practically insoluble in water)
Quantified Difference>250-fold increase in aqueous solubility
ConditionsAqueous solution at standard room temperature

Procurement of BP-4 over BP-3 is mandatory for formulators developing optically clear, water-based products that cannot tolerate oil phases or heavy emulsifiers.

Rheological Stabilization of Polyacrylic Acid Gels

Beyond its role as a UV filter, Sulisobenzone acts as a structural protectant for polymer matrices. In polyacrylic acid-based gels (e.g., Carbomer systems), exposure to UV radiation typically causes polymer chain scission and a rapid loss of viscosity. The addition of Benzophenone-4 at concentrations as low as 0.1% effectively absorbs the damaging UV energy, stabilizing the gel's viscosity profile and preventing structural collapse under prolonged UV exposure [1].

Evidence DimensionViscosity retention under UV irradiation
Target Compound DataViscosity stabilized at 0.1% Benzophenone-4 concentration
Comparator Or BaselineUnprotected polyacrylic acid gel (Rapid viscosity loss and structural degradation)
Quantified DifferencePrevention of UV-induced rheological collapse at 0.1% loading
ConditionsPolyacrylic acid gels exposed to UV radiation

Essential for buyers sourcing UV filters that must simultaneously protect the end-user and maintain the shelf-life and physical integrity of the product matrix.

pH Control and Counter-Ion Flexibility (Benzophenone-4 vs Benzophenone-5)

Procuring the free sulfonic acid (Benzophenone-4) rather than its sodium salt (Benzophenone-5) provides critical manufacturing flexibility. A 1% aqueous solution of Benzophenone-4 is highly acidic (pH < 2.5). This allows formulators to neutralize the acid in situ using specific bases, such as triethanolamine (requiring approx. 50-53 g TEA per 100 g BP-4) or sodium hydroxide (approx. 13 g NaOH per 100 g BP-4), to achieve a precise target pH of 5.5–6.0 . Over-neutralization (pH > 9) shifts the UV absorption curve toward shorter wavelengths, a parameter that can be tightly controlled when starting with Benzophenone-4 but is fixed when using pre-neutralized Benzophenone-5 [1].

Evidence DimensionNeutralization and pH adjustability
Target Compound DataFree acid (pH < 2.5 at 1%), allows custom counter-ion (e.g., TEA) and controlled shift to pH 5.5-6.0
Comparator Or BaselineBenzophenone-5 (Pre-neutralized sodium salt, fixed counter-ion)
Quantified DifferenceComplete control over base selection (e.g., 53g TEA vs 13g NaOH per 100g) and final UV absorption profile optimization
ConditionsAqueous formulation compounding

Procuring the free acid allows manufacturers to tailor the counter-ion to optimize polymer compatibility and control the exact UV absorption profile via pH.

Optically Clear Water-Based UV Protection Systems

Because Sulisobenzone achieves aqueous solubility of ~250 mg/mL, it is the primary choice for clear hair styling gels, shampoos, and oil-free sunscreen sprays [1]. Unlike Benzophenone-3, it does not require lipid phases that would cloud the formulation, allowing for high SPF boosting in purely aqueous or hydroalcoholic systems.

UV-Stabilization of Polyacrylic Acid Rheology

In industrial and cosmetic gels utilizing polyacrylic acid (Carbomer) thickeners, Benzophenone-4 is incorporated at low concentrations (0.1% to 0.5%) to prevent UV-induced chain scission [2]. This ensures the product maintains its intended viscosity and structural integrity during shelf storage in transparent packaging.

Colorant and Fragrance Preservation in Transparent Packaging

For products housed in clear glass or PET packaging, Sulisobenzone is utilized as a broad-spectrum UV absorber to prevent the photo-oxidation of sensitive fragrances and the fading of synthetic or natural colorants [2]. Its ability to be neutralized in situ with triethanolamine ensures it does not disrupt the delicate pH balance required by these sensitive additives.

Physical Description

Dry Powder
Light tan solid; [Merck Index]

Color/Form

Light-tan powder

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

308.03545927 Da

Monoisotopic Mass

308.03545927 Da

Heavy Atom Count

21

LogP

log Kow = 0.37 (est)

Decomposition

When heated to decomposition it emits toxic vapors of /sulfur oxides/.

Melting Point

145 °C

UNII

1W6L629B4K

Related CAS

6628-37-1 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 609 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 63 of 609 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 546 of 609 companies with hazard statement code(s):;
H315 (94.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.32%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (43.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (56.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sunscreening agents are used to prevent sunburn, actinic keratosis, and premature skin aging and to reduce the incidence of skin cancer.

Therapeutic Uses

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/

Mechanism of Action

A surface coating of benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the benzophenone molecule becomes activated to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Benzophenones absorb energy throughout the UV range, although the maximum UV absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones.
Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the Benzophenone molecule becomes excited to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the Benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Thus, a surface coating of Benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenones absorb energy throughout the UV range, though maximum absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones ...
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

1.3X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4065-45-6
6628-37-1

Absorption Distribution and Excretion

Does not penetrate the skin to a large degree, but enhances the ability of other chemicals to penetrate.
This drug's main metabolite is excreted in urine conjugated with glucuronic acid. No p-hydroxybenzohydrol was detected in urine or feces, in a study of pharmacokinetics in rats.
Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Metabolism Metabolites

Benzophenone's main metabolic pathway in the rabbit is by reduction to benzhydrol. A small amount (1%) is converted to p-hydroxybenzophenone following oral administration to rats.

Wikipedia

Sulisobenzone

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for SULISOBENZONE (11 total), please visit the HSDB record page.

Use Classification

Cosmetics -> Uv absorber; Uv filter

Methods of Manufacturing

Benzophenone-4 is prepared via sulfonation of Benzophenone-3. The product is purified by precipitation from aqueous HCl, isolated by centrifugation, washed with acidic water, and dried.
Preparation: A.J. Cofrancesco, United Kingdom 1136525 (1968 to GAF)

General Manufacturing Information

Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Benzenesulfonic acid, 5-benzoyl-4-hydroxy-2-methoxy-: ACTIVE
The FDA Panel on Review of Topical Analgesics has proposed that Benzophenones-3, -4, and -8 are safe and effective as active ingredients in sunscreens for over-the-counter (OTC) use at the following concentrations: Benzophenone-3, 2%-6%; Benzophenone-4, 5%-10%; and Benzophenone-8, 3%. The Panel proposed these concentration limits on a combined safety and efficacy basis (a concentration limit may reflect maximum efficacy and not necessarily an indication of toxicity at a higher concentration).
Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/

Analytic Laboratory Methods

Analyte: sulisobenzone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: sulisobenzone; matrix: chemical purity; procedure: dissolution in water; addition of dehydrated isopropyl alcohol; potentiometric titration with tetrabutylammonium hydroxide to two endpoints

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Store under inert gas. Keep in a dry place.
Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Agricultural workers are encouraged to use sunscreen to decrease the risk of UV-related skin cancer. Our previous studies have shown certain commercial sunscreens to be penetration enhancers. The focus of this project is to determine whether active ingredients in sunscreen formulations (i.e., the UV absorbing components and insect repellants for the sunscreen/bug repellant combinations) also act as dermal penetration enhancers for herbicides in vitro. The total percentages of 2,4-dichlorophenoxyacetic acid (2,4-D) penetrating through hairless mouse skin in 24 h ranged from 54.9 +/- 4.7 for the no sunscreen control to 86.9 +/- 2.5 for padimate-o. Of the active ingredients tested (7.5% octyl methoxycinnamate, 7% octocrylene, 0.6% oxybenzone, 5% homosalate, 5% octyl salicylate, 8% padimate-o, 10% sulisobenzone, and 9.5% and 19% N,N-diethyl-m-toluamide [DEET]), all but octocrylene led to a significant increase in total 2,4-D penetration as compared to the control (P < 0.05), and only octocrylene and oxybenzone did not significantly decrease the corresponding lag time. Octyl salicylate (P < 0.01) and octyl methoxycinnimate (P < 0.05) significantly increased the 3H2O penetration across mouse skin, indicating physical damage to the stratum corneum. Additional studies demonstrated that the penetration enhancement seen across hairless mouse skin also occurred with human skin. Thus, the active ingredients of sunscreen formulations enhance dermal penetration of the moderately lipophilic herbicide 2,4-D.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Beel R, Lutke Eversloh C, Ternes TA: Biotransformation of the UV-filter sulisobenzone: challenges for the identification of transformation products. Environ Sci Technol. 2013 Jul 2;47(13):6819-28. doi: 10.1021/es400451w. Epub 2013 Jun 19. [PMID:23815618]
Seto Y, Ohtake H, Kato M, Onoue S: Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. J Pharmacol Exp Ther. 2015 Aug;354(2):195-202. doi: 10.1124/jpet.115.223644. Epub 2015 May 27. [PMID:26016852]
Heurung AR, Raju SI, Warshaw EM: Benzophenones. Dermatitis. 2014 Jan-Feb;25(1):3-10. doi: 10.1097/DER.0000000000000025. [PMID:24407064]
Sulsibenzone
SULISOBENZONE
Sulisobezone, U.S. Pharmacopoeia Monograph
FDA - CFR - Code of Federal Regulations Title 21: PART 352 -- SUNSCREEN DRUG PRODUCTS FOR OVER-THE-COUNTER HUMAN USE [STAYED INDEFINITELY]
ECHA Sulisobenzone toxicity study
Sulisobenzone, Daily Med Search
Benzophenone
Benzophenone, science direct
DermNet NZ: Benzophenone Allergy

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